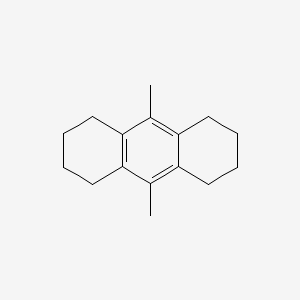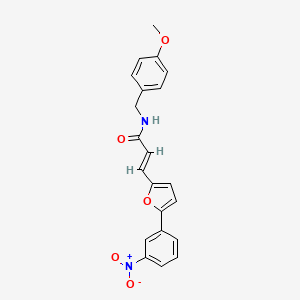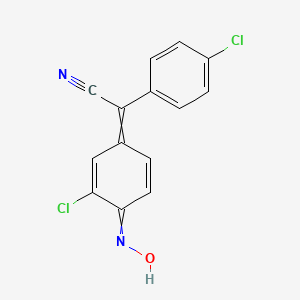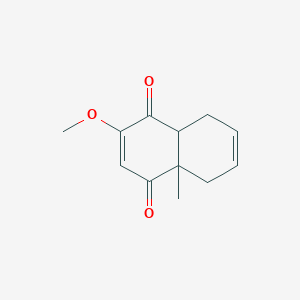
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene is an organic compound with the molecular formula C16H22 It is a derivative of anthracene, characterized by the presence of two methyl groups at the 9 and 10 positions and the saturation of the anthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene typically involves the hydrogenation of 9,10-dimethylanthracene. This process can be carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{C}{16}\text{H}{14} + 4\text{H}2 \rightarrow \text{C}{16}\text{H}_{22} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Formation of 9,10-dimethyl-9,10-dihydroxyanthracene.
Reduction: Formation of fully saturated hydrocarbons like decahydroanthracene.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The compound’s structure allows it to interact with various biological receptors, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dimethylanthracene: The parent compound, which lacks the hydrogenation of the anthracene ring.
Decahydroanthracene: A fully saturated derivative of anthracene without methyl groups.
1,2,3,4,5,6,7,8-Octahydroanthracene: A similar compound without the methyl groups at the 9 and 10 positions.
Uniqueness
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene is unique due to the presence of both methyl groups and the partially saturated ring system. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
42173-25-1 |
|---|---|
Formule moléculaire |
C16H22 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
9,10-dimethyl-1,2,3,4,5,6,7,8-octahydroanthracene |
InChI |
InChI=1S/C16H22/c1-11-13-7-3-5-9-15(13)12(2)16-10-6-4-8-14(11)16/h3-10H2,1-2H3 |
Clé InChI |
YXEZYSUNRPJMIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CCCCC2=C(C3=C1CCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-methylbenzenesulfonyl)-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15077002.png)
![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
![Bicyclo[2.2.1]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B15077011.png)


![4-{(E)-[2-(1H-benzimidazol-5-ylcarbonyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B15077046.png)
![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077050.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)
